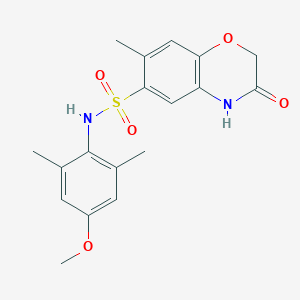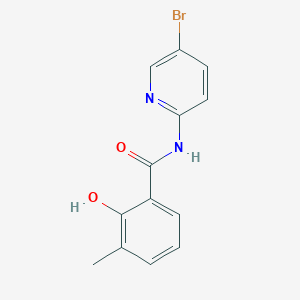
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as MDL-28170, is a potent and selective inhibitor of the proteasome. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
Mechanism of Action
MDL-28170 acts by binding to the catalytic site of the proteasome, inhibiting its function and leading to the accumulation of intracellular proteins. This accumulation can lead to apoptosis in cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on the proteasome, MDL-28170 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cell proliferation, as well as to induce the expression of heat shock proteins that protect cells from stress.
Advantages and Limitations for Lab Experiments
MDL-28170 is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. However, its use in lab experiments can be limited by its relatively high cost and the need for specialized equipment and expertise.
Future Directions
There are several potential future directions for research on MDL-28170. One area of interest is the development of more potent and selective proteasome inhibitors for use in cancer and other diseases. Another area of research is the identification of biomarkers that can predict response to proteasome inhibitors, which could help to personalize treatment for individual patients. Finally, there is interest in exploring the potential use of proteasome inhibitors in combination with other therapies, such as immunotherapy or chemotherapy, to enhance their effectiveness.
Synthesis Methods
MDL-28170 can be synthesized through a multistep process starting with the reaction of 4-methoxy-2,6-dimethylphenol with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This is then reacted with 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid to form the sulfonamide product.
Scientific Research Applications
MDL-28170 has been extensively studied for its therapeutic potential in various diseases. In cancer, it has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. It has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
Product Name |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
Molecular Formula |
C18H20N2O5S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-methoxy-2,6-dimethylphenyl)-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O5S/c1-10-7-15-14(19-17(21)9-25-15)8-16(10)26(22,23)20-18-11(2)5-13(24-4)6-12(18)3/h5-8,20H,9H2,1-4H3,(H,19,21) |
InChI Key |
FMVKZIZQBCKGOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
Canonical SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2C)OCC(=O)N3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B270573.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)
![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)